

# Comparative Analysis of NIM811 and Other Mitochondrial Permeability Transition Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NIM811   |           |
| Cat. No.:            | B1663531 | Get Quote |

This guide provides a comprehensive comparative analysis of **NIM811** and other inhibitors of the mitochondrial permeability transition (MPT), a critical event in cell death pathways. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the performance, mechanisms, and experimental evaluation of these compounds.

# Introduction to Mitochondrial Permeability Transition (MPT)

The mitochondrial permeability transition is the sudden increase in the permeability of the inner mitochondrial membrane to solutes with a molecular mass of up to 1.5 kDa. This event is mediated by the opening of a proteinaceous channel known as the mitochondrial permeability transition pore (mPTP). Prolonged opening of the mPTP disrupts the mitochondrial membrane potential, leading to cessation of ATP synthesis, mitochondrial swelling, and the release of proapoptotic factors, ultimately culminating in cell death. The mPTP is a key player in various pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and some forms of muscular dystrophy, making it an attractive therapeutic target.

A central regulator of the mPTP is the mitochondrial matrix protein cyclophilin D (CypD). The interaction of CypD with components of the mPTP, such as the ATP synthase and the adenine nucleotide translocator, sensitizes the pore to opening in response to stimuli like high matrix Ca2+ concentrations and oxidative stress. Inhibition of CypD is a primary strategy for preventing mPTP opening.



### **Overview of MPT Inhibitors**

MPT inhibitors can be broadly categorized based on their chemical structure and mechanism of action. The most well-known class is the cyclosporin A (CsA) family of cyclic peptides. However, the immunosuppressive activity of CsA has prompted the development of non-immunosuppressive derivatives and other novel chemical entities.

**NIM811** (N-methyl-4-isoleucine-cyclosporin) is a non-immunosuppressive analog of CsA that has emerged as a promising therapeutic candidate. It retains the ability to bind and inhibit cyclophilin D, thereby desensitizing the mPTP to opening, but lacks the calcineurin-binding activity responsible for the immunosuppressive effects of CsA.[1] This selectivity makes **NIM811** a valuable tool for studying the role of MPT in disease and a potentially safer therapeutic agent.

This guide will compare **NIM811** with its parent compound, CsA, other non-immunosuppressive CsA analogs, and mechanistically distinct MPT inhibitors.

## **Quantitative Comparison of MPT Inhibitors**

The potency of MPT inhibitors is a critical parameter for their therapeutic potential. The following table summarizes the available quantitative data on the inhibitory activity of **NIM811** and other selected MPT inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as the specific inducer of MPT used and the source of mitochondria.



| Inhibitor                              | Class                   | Target                 | Potency<br>(MPT<br>Inhibition)                                         | Immunosup<br>pressive | Key<br>Characteris<br>tics                                                                                      |
|----------------------------------------|-------------------------|------------------------|------------------------------------------------------------------------|-----------------------|-----------------------------------------------------------------------------------------------------------------|
| NIM811                                 | Cyclosporin A<br>analog | Cyclophilin D          | Equipotent to<br>CsA[2]                                                | No                    | Non- immunosuppr essive, neuroprotecti ve, and cardioprotecti ve effects demonstrated in preclinical models.[3] |
| Cyclosporin A<br>(CsA)                 | Cyclosporin             | Cyclophilin A<br>and D | Potent inhibitor (IC50 in the nanomolar to low micromolar range)[4][5] | Yes                   | Gold standard MPT inhibitor but with significant immunosuppr essive side effects due to calcineurin inhibition. |
| PKF220-384                             | Cyclosporin A<br>analog | Cyclophilin D          | Twice as potent as CsA and NIM811[2]                                   | No                    | Non-<br>immunosuppr<br>essive, but no<br>longer<br>commercially<br>available.                                   |
| UNIL025<br>(Alisporivir/D<br>ebio-025) | Cyclosporin A<br>analog | Cyclophilin A<br>and D | Almost an order of magnitude more potent than CsA[6]                   | No                    | Potent non-<br>immunosuppr<br>essive<br>inhibitor with<br>antiviral<br>activity                                 |



|                         |                                          |               |                                                                 |         | against<br>Hepatitis C<br>virus.[8]                                                                   |
|-------------------------|------------------------------------------|---------------|-----------------------------------------------------------------|---------|-------------------------------------------------------------------------------------------------------|
| Sanglifehrin A<br>(SfA) | Macrolide                                | Cyclophilin D | Potent inhibitor (K0.5 ~2 nM for PPlase activity)[9]            | Yes     | Binds to a different site on cyclophilin D than CsA and exhibits a sigmoidal dose- response curve.[9] |
| JW47                    | Quinolinium-<br>cyclosporin<br>conjugate | Cyclophilin D | Highly effective inhibitor of Ca2+- mediated mPTP formation[10] | Minimal | Mitochondriall y targeted, selective CypD inhibitor with neuroprotecti ve properties. [10]            |

## **Signaling Pathway of MPT and Inhibition**

The following diagram illustrates the key signaling events leading to mPTP opening and the points of intervention for inhibitors like **NIM811**.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The cyclophilin inhibitor NIM-811 increases muscle cell survival with hypoxia in vitro and improves gait performance following ischemia—reperfusion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the mitochondrial permeability transition by the nonimmunosuppressive cyclosporin derivative NIM811 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minocycline and N-Methyl-4-Isoleucine Cyclosporin (NIM811) Mitigate Storage/Reperfusion Injury After Rat Liver Transplantation Through Suppression of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporin A has low potency as a calcineurin inhibitor in cells expressing high levels of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nonimmunosuppressive cyclosporin analogs NIM811 and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alisporivir Wikipedia [en.wikipedia.org]
- 8. Inhibition of SARS-CoV-2 Infection by the Cyclophilin Inhibitor Alisporivir (Debio 025) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Analysis of NIM811 and Other Mitochondrial Permeability Transition Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663531#comparative-analysis-of-nim811-and-other-mpt-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com